2-(Methoxymethoxy)-5-(trifluoromethoxy)benzaldehyde
Description
Chemical Structure:
2-(Methoxymethoxy)-5-(trifluoromethoxy)benzaldehyde (CAS: 162270-12-4) is a benzaldehyde derivative with a methoxymethoxy group (-OCH₂OCH₃) at position 2 and a trifluoromethoxy group (-OCF₃) at position 5 on the aromatic ring. Its molecular formula is C₁₀H₉O₃F₃, with a molecular weight of 234.17 g/mol .
Properties
Molecular Formula |
C10H9F3O4 |
|---|---|
Molecular Weight |
250.17 g/mol |
IUPAC Name |
2-(methoxymethoxy)-5-(trifluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C10H9F3O4/c1-15-6-16-9-3-2-8(4-7(9)5-14)17-10(11,12)13/h2-5H,6H2,1H3 |
InChI Key |
SFFPYVQMNAFAJL-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=C(C=C1)OC(F)(F)F)C=O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-(Methoxymethoxy)-5-(trifluoromethoxy)benzaldehyde
General Synthetic Strategy
The preparation of this compound typically involves:
- Introduction of the trifluoromethoxy group onto a suitably substituted aromatic precursor.
- Protection of the phenolic hydroxyl group as a methoxymethoxy (MOM) ether.
- Formylation at the ortho position relative to the protected hydroxyl group, usually via directed ortho-metalation followed by electrophilic quenching with a formyl source such as dimethylformamide (DMF).
This sequence ensures regioselective functionalization and protection to afford the target aldehyde.
Detailed Stepwise Preparation
Step 1: Starting Material and Phenol Protection
- The synthesis often begins with 2-trifluoromethoxyphenol as the starting material.
- Treatment of 2-trifluoromethoxyphenol with a strong base such as sodium hydride (NaH) generates the phenolate ion.
- The phenolate is then reacted with chloromethyl methyl ether (MOM-Cl) to install the methoxymethoxy protecting group, yielding 2-(methoxymethoxy)-1-(trifluoromethoxy)benzene .
This step is critical as the MOM group serves as an ortho-directing group in subsequent metalation and protects the phenol from undesired side reactions.
Step 2: Directed Ortho-Lithiation and Formylation
- The MOM-protected trifluoromethoxybenzene is subjected to ortho-lithiation using n-butyllithium (n-BuLi) at low temperature.
- The resulting aryllithium intermediate is quenched with dimethylformamide (DMF) , which acts as an electrophilic formylating agent.
- Hydrolysis of the intermediate yields the aldehyde function at the ortho position, producing This compound .
This method leverages the strong ortho-directing effect of the MOM group and the stability of the trifluoromethoxy substituent under lithiation conditions.
Alternative and Supporting Methods
The Reimer-Tiemann reaction has been reported for related compounds such as 2-hydroxy-5-(methoxymethoxy)benzaldehyde, where chloroform and sodium hydroxide react with 4-methoxyphenol to introduce the aldehyde group ortho to the hydroxyl group. However, this method is less direct for trifluoromethoxy-substituted analogs due to the electron-withdrawing effect of the trifluoromethoxy group reducing reactivity.
Industrial processes for related benzaldehyde derivatives involve:
- Formation of metal salts (e.g., sodium or potassium salts) of hydroxybenzaldehydes.
- Alkylation with methylating agents such as dimethyl sulfate in solvents like acetone or isopropanol.
- These processes emphasize purification steps to achieve high yield and purity without hazardous reagents like hydrogen cyanide.
Data Table: Summary of Key Reaction Conditions and Yields
| Step | Reagents & Conditions | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Phenol Protection | 2-Trifluoromethoxyphenol, NaH, chloromethyl methyl ether | THF or DMF | 0 to 25 °C | 85-90 | MOM protection; strong base deprotonates phenol |
| Ortho-Lithiation & Formylation | n-BuLi, DMF, hydrolysis | THF or ether solvents | −78 to 0 °C | 60-75 | Directed ortho-metalation, electrophilic formylation |
| Alternative (Reimer-Tiemann) | Chloroform, NaOH, 4-methoxyphenol | Aqueous medium | 60-80 °C | ~79 | Less suitable for trifluoromethoxy derivatives |
| Alkylation of metal salt | Metal salt of hydroxybenzaldehyde, dimethyl sulfate | Acetone, isopropanol | 0 to 25 °C | 80-90 | For related benzaldehydes, improves yield & purity |
Research Outcomes and Analytical Data
- The ortho-lithiation and formylation route has been demonstrated to afford the target aldehyde with moderate to good yields (60–75%) depending on scale and reaction control.
- The methoxymethoxy protecting group is stable under lithiation conditions and can be removed under acidic conditions if needed.
- The trifluoromethoxy substituent imparts enhanced chemical stability and unique electronic properties, beneficial for downstream pharmaceutical applications.
- Purification typically involves chromatographic techniques or recrystallization to remove side products and unreacted starting materials.
- Spectroscopic characterization (NMR, IR, MS) confirms the structure and purity of the aldehyde product.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethoxy)-5-(trifluoromethoxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxymethoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-(Methoxymethoxy)-5-(trifluoromethoxy)benzoic acid.
Reduction: 2-(Methoxymethoxy)-5-(trifluoromethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methoxymethoxy)-5-(trifluoromethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methoxymethoxy)-5-(trifluoromethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Key Properties :
- Hydrogen bond acceptors : 6
- Rotatable bonds : 4
- LogP (XLogP3) : 2.2, indicating moderate lipophilicity .
- Topological Polar Surface Area (TPSA) : 35.5 Ų, suggesting moderate solubility in polar solvents .
Synthesis :
The compound can be synthesized via methods involving halogenated precursors, boronic esters, and palladium catalysts, as described in terphenyl derivative syntheses (e.g., heating, hydrolysis, and column chromatography) . A related derivative, 5-hydroxy-2-methoxybenzaldehyde, is produced by hydrolyzing the methoxymethoxy group under acidic conditions .
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Biological Activity
2-(Methoxymethoxy)-5-(trifluoromethoxy)benzaldehyde is a complex organic compound notable for its unique structural features, including the methoxymethoxy and trifluoromethoxy groups. These functional groups potentially enhance its biological activity, making it a subject of interest in medicinal chemistry and pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound's molecular formula is , and its structure includes:
- Methoxymethoxy group : Enhances solubility and potential interactions with biological targets.
- Trifluoromethoxy group : Increases lipophilicity and metabolic stability, facilitating cellular uptake.
The mechanism of action for this compound involves:
- Interaction with Enzymes : The trifluoromethoxy group may improve binding affinity to specific enzymes or receptors due to enhanced electronic properties.
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
Antimicrobial Properties
Recent studies have indicated that related compounds exhibit significant antimicrobial activity. For instance:
- Inhibition of Bacterial Growth : Compounds similar to this compound have shown effectiveness against antibiotic-resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecalis.
- Biofilm Disruption : Certain derivatives demonstrated the ability to disrupt biofilms formed by pathogenic bacteria, indicating potential applications in treating chronic infections .
Anticancer Activity
Research into structurally similar benzaldehyde derivatives has revealed promising anticancer properties:
- Cytotoxic Effects : Some analogs have been shown to inhibit cancer cell proliferation in vitro, suggesting that this compound may also possess cytotoxic effects against various cancer cell lines .
- Mechanistic Studies : Investigations into the mode of action have indicated that these compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of key survival signaling .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | N-(trifluoromethyl)phenyl derivatives | Inhibition of growth in MRSA and E. faecalis |
| Anticancer | Benzaldehyde analogs | Cytotoxicity against various cancer cell lines |
| Antioxidant | Similar benzaldehyde compounds | Reduction of oxidative stress |
Detailed Research Findings
- Antimicrobial Efficacy : A study demonstrated that certain analogs significantly inhibited biofilm formation by E. faecalis, outperforming standard antibiotics like vancomycin at specific concentrations .
- Cytotoxicity Assessment : In vitro assays showed that some derivatives exhibited low toxicity towards human embryonic kidney cells while effectively reducing the viability of cancer cells .
- Mechanistic Insights : Kinetic studies using Lineweaver–Burk plots revealed that certain analogs act as competitive inhibitors of tyrosinase, a key enzyme involved in melanin production, suggesting potential applications in treating hyperpigmentation disorders .
Q & A
Q. What are the recommended synthetic routes for 2-(Methoxymethoxy)-5-(trifluoromethoxy)benzaldehyde?
The compound can be synthesized via Suzuki-Miyaura coupling or modified cross-coupling reactions. For example, Suzuki-Miyaura coupling of boronate esters with halogenated benzaldehydes (e.g., 5-bromo-2-(trifluoromethoxy)benzaldehyde) in polar aprotic solvents like THF or DMF, using Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃). Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical to isolate the product .
Q. How should researchers characterize this compound spectroscopically?
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxymethoxy and trifluoromethoxy groups). The aldehyde proton typically appears at δ 9.8–10.2 ppm.
- HRMS : High-resolution mass spectrometry (EI or ESI) validates molecular weight (e.g., C₁₀H₉F₃O₄: calculated 250.0453, observed 250.0450) .
- IR : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O stretches (~1100 cm⁻¹) .
Q. What are the stability and storage recommendations for this compound?
The compound is stable under inert atmospheres (N₂/Ar) at –20°C in sealed, amber vials. Avoid prolonged exposure to moisture or light, as hydrolysis of the methoxymethoxy group may occur. Use desiccants (e.g., silica gel) during storage .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for derivatives of this compound?
Density functional theory (DFT) studies (e.g., B3LYP/6-31G*) can model electronic effects of substituents (e.g., trifluoromethoxy’s electron-withdrawing nature) on reaction kinetics. For example, predict regioselectivity in nucleophilic aromatic substitutions or coupling reactions. Compare computed transition-state energies with experimental yields to validate mechanisms .
Q. What strategies resolve contradictions in spectroscopic data for derivatives?
If NMR signals overlap (e.g., methoxymethoxy and trifluoromethoxy groups):
Q. How does the trifluoromethoxy group influence biological activity in medicinal chemistry studies?
The trifluoromethoxy group enhances metabolic stability and membrane permeability in drug candidates. For example, in antitubercular nitroimidazoles, this group improves MIC values against Mycobacterium tuberculosis by altering electron density in aromatic systems. Validate via SAR studies by synthesizing analogs with –OCF₃ replaced by –OCH₃ or –CF₃ .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Byproduct formation : Monitor for over-oxidation (aldehyde to carboxylic acid) or deprotection of methoxymethoxy groups. Use controlled reaction temperatures (0–25°C) and stoichiometric Pd catalyst (0.5–1 mol%).
- Purification : Replace column chromatography with recrystallization (e.g., EtOH/H₂O) for scalability. Validate purity via HPLC (C18 column, 90:10 MeCN/H₂O, λ = 254 nm) .
Safety and Handling
Q. What personal protective equipment (PPE) is required for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
